molecular formula C14H26O4 B161721 Dimethyl dodecanedioate CAS No. 1731-79-9

Dimethyl dodecanedioate

Cat. No. B161721
CAS RN: 1731-79-9
M. Wt: 258.35 g/mol
InChI Key: IZMOTZDBVPMOFE-UHFFFAOYSA-N
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Description

Dimethyl dodecanedioate, also known as Dimethyl decamethylenedicarboxylate, is a white solid with a molecular formula of C14H26O4 . It is mainly used in flavors and fragrances, pharmaceutical intermediates, etc .


Molecular Structure Analysis

The molecular structure of Dimethyl dodecanedioate is represented by the formula C14H26O4 . The IUPAC Standard InChI is InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl dodecanedioate is a white solid . Its molecular weight is 258.35 . It is slightly soluble in water .

Scientific Research Applications

Alternative Fuel Applications

Dimethyl dodecanedioate, under its alias dimethyl ether (DME), has garnered attention as an environmentally friendly alternative to traditional diesel fuel in compression ignition engines. Notable advantages include its excellent atomization and vaporization characteristics, leading to reduced emissions of NOx, HC, CO, and particularly PM, thanks to its molecular structure. High exhaust gas recirculation rates can be used in DME engines to further lower NOx emissions without increasing soot emissions, as DME combustion is practically soot-free. The usage of DME necessitates modifications in injector design, fuel feed pumps, high-pressure injection pumps, and a meticulous design of combustion system components including sealing materials. Research is ongoing to enhance DME's calorific value and engine durability, given its low lubricity, and to devise methods to decrease NOx emissions for its broader application in diesel vehicles (Park & Lee, 2014).

Electrochemical Valorisation of CO2

Dimethyl dodecanedioate has been spotlighted in research focused on the electrochemical valorisation of captured CO2. It's an integral part of processes aiming to recycle CO2 into valuable compounds, offering a promising avenue to recycle CO2 and simultaneously store electricity from intermittent renewable sources. Dimethyl carbonate, among other products, has been a focal point of this research. The development of electrochemical processes involving dimethyl dodecanedioate showcases its potential in transforming CO2 into valuable products while mitigating its environmental impact (Alvarez-Guerra et al., 2015).

Fuel Cell Development

Research into alternative fuels has spotlighted dimethyl dodecanedioate, particularly in the development of portable fuel cell devices. New electrocatalysts have been developed for efficient dimethyl dodecanedioate (DME) oxidation. Studies encompass the preparation and performance of membrane electrode assemblies (MEAs), the influence of fuel cell operation conditions, and the mechanisms occurring at the anode and cathode. This body of work underlines the potential of dimethyl dodecanedioate in enhancing the power output of direct DME fuel cells and its broader implications in sustainable energy solutions (Serov & Kwak, 2009).

Interactions in Solvent Systems

Dimethyl dodecanedioate's role extends into the realm of solvent systems, where its interactions with cosolvents, particularly through hydrogen bonding and van der Waals forces, are of significant interest. These interactions have profound implications on the microscopic dissolution properties and macroscopic solution behavior of the solvent systems. Analyzing the molecular structure of dimethyl dodecanedioate and its interactions with cosolvents has provided insights into the nature of these interactions and a better understanding of the solution behaviors observed in practical systems (Kiefer et al., 2011).

properties

IUPAC Name

dimethyl dodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMOTZDBVPMOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074390
Record name Dimethyl dodecanedioate
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Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl dodecanedioate

CAS RN

1731-79-9
Record name 1,12-Dimethyl dodecanedioate
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Record name Dodecanedioic acid, 1,12-dimethyl ester
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Record name Dimethyl dodecanedioate
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Record name Dodecanedioic acid, 1,12-dimethyl ester
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Record name Dimethyl dodecanedioate
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Record name Dimethyl dodecanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
M Gee - Analytical Chemistry, 1967 - ACS Publications
… method for making the methyl esters of amino acids in 30 minutes and the gas chromatography of the methyl ester trifluoroacetates of amino acids using dimethyl dodecanedioate as an …
Number of citations: 10 pubs.acs.org
T Gaide, A Behr, A Arns, F Benski, AJ Vorholt - Chemical Engineering and …, 2016 - Elsevier
… for the synthesis of dimethyl dodecanedioate (2) based on … synthesis of dimethyl dodecanedioate via hydroesterification … selective towards the linear dimethyl dodecanedioate …
Number of citations: 43 www.sciencedirect.com
H Xu, R Hu, H Yan, B Li, Z Cao, Z Du, Y Gong… - ACS Energy …, 2022 - ACS Publications
… The primary solvent of a PCE is dimethyl dodecanedioate (DDCA), which stands out among a series of solvents, exhibiting excellent comprehensive performance. The PCE shows high …
Number of citations: 7 pubs.acs.org
K Wada, K Yasuzawa, S Fa, Y Nagata… - Journal of the …, 2023 - ACS Publications
… , 1,10-decanedioic acid, and dimethyl dodecanedioate with pillar[5]arene 1 were very … ,10-decanedioic acid, and dimethyl dodecanedioate showed negative because of the presence of …
Number of citations: 3 pubs.acs.org
RA Klein, D Halliday, PG Pittet - Lipids, 1980 - Wiley Online Library
… Dimethyl dodecanedioate was prepared from commercially available dodecanedioic acid (Aldrich Chemical Company, Milwaukee, WI), by esterification with 75 parts v/w methanol …
Number of citations: 33 aocs.onlinelibrary.wiley.com
Y Zhu, J Patel, S Mujcinovic, WR Jackson… - Green …, 2006 - pubs.rsc.org
… conditions for both substrates to give dimethyl dodecanedioate (7) and methyl dodecanoate … in conversion to dimethyl esters, principally dimethyl dodecanedioate (7). The products were …
Number of citations: 47 pubs.rsc.org
AI Seifert, A Wehning, J Gutsch… - … Process Research & …, 2023 - ACS Publications
… Systematic investigations were carried out for the selective crystallization of linear 1,12-dimethyl dodecanedioate (l-C 12 -DME) from reaction mixtures as the model system. In the …
Number of citations: 1 pubs.acs.org
AI Seifert, HW Wegener, K Brühl, T Seidensticker… - Processes, 2023 - mdpi.com
The homogeneously catalyzed methoxycarbonylation of bio-based methyl 10-undecenoate (C 11 -DME) produces linear 1,12-dimethyl dodecanedioate (l-C 12 -DME). Subsequent …
Number of citations: 5 www.mdpi.com
AI Seifert, J Simons, J Gutsch… - … Process Research & …, 2022 - ACS Publications
… As the melting temperature of dimethyl dodecanedioate of ϑ l-C12-DME SL = 31.6 C (2) is comparably low, cooling crystallization has to be performed below ambient temperature. …
Number of citations: 2 pubs.acs.org
NN Gerber - The Journal of antibiotics, 1971 - jstage.jst.go.jp
At-ArC} ArC2 ArC3 ArC4 ArC5 ArCQ suggested that one carbon a to the aromatic portion of the molecule had a methyl branch on it. If this were the case then one might expect VI to be …
Number of citations: 57 www.jstage.jst.go.jp

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